molecular formula C11H13NO2 B12584082 (2E)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-imine CAS No. 494795-82-3

(2E)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-imine

Katalognummer: B12584082
CAS-Nummer: 494795-82-3
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: ZERNQJLUEYSOKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-imine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole ring, which is a common motif in many bioactive molecules, making it a subject of study in medicinal chemistry and other research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-imine typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 1,3-benzodioxole-5-carbaldehyde with N-methylpropan-2-imine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Hydrogen gas, palladium catalyst; ambient temperature and pressure.

    Substitution: Nucleophiles like halides, amines; acidic or basic conditions.

Major Products

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-imine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential bioactivity.

    Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of (2E)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-imine involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one
  • (2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ol

Uniqueness

(2E)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-imine is unique due to its specific imine functionality combined with the benzodioxole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Eigenschaften

CAS-Nummer

494795-82-3

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-imine

InChI

InChI=1S/C11H13NO2/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10/h3-4,6H,5,7H2,1-2H3

InChI-Schlüssel

ZERNQJLUEYSOKV-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC)CC1=CC2=C(C=C1)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.